molecular formula C11H15F2NO4 B13011066 (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13011066
M. Wt: 263.24 g/mol
InChI Key: LSTRNSGAOYAQTB-QYNIQEEDSA-N
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Description

(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Protection and deprotection steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect functional groups during the synthesis and are later removed.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.

    Use of catalysts: Catalysts may be employed to increase reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    (1S,3R,5R)-6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Contains only one fluorine atom.

Uniqueness

The presence of two fluorine atoms and the tert-butoxycarbonyl group in (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid makes it unique. These structural features contribute to its distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications.

Properties

Molecular Formula

C11H15F2NO4

Molecular Weight

263.24 g/mol

IUPAC Name

(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m1/s1

InChI Key

LSTRNSGAOYAQTB-QYNIQEEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O

Origin of Product

United States

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